delta-9(11)-Promestriene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O2 |
|---|---|
Molecular Weight |
326.46 |
Purity |
99.8% by HPLC |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Formation of Delta 9 11 Promestriene
Retrospective Analysis and Precursor Compounds
A retrosynthetic analysis of delta-9(11)-Promestriene logically deconstructs the molecule into its fundamental precursors. The core of this analysis hinges on the steroidal backbone and the specific ether linkages at the C3 and C17 positions.
Derivation from Estradiol (B170435) and Related Steroidal Intermediates
The foundational starting material for the synthesis of Promestriene (B22492) and, by extension, its delta-9(11) analogue is Estradiol or its derivatives. wikipedia.org Promestriene itself is the 3-propyl and 17β-methyl diether of estradiol. wikipedia.orgnih.gov Therefore, a logical retrosynthetic disconnection of this compound involves the cleavage of the C3-propyl ether and C17-methyl ether bonds, leading back to delta-9(11)-Estradiol (also known as 9,11-Dehydroestradiol). numberanalytics.com
Further retrosynthetic analysis of delta-9(11)-Estradiol points towards Estradiol as the ultimate precursor. The introduction of the C9-C11 double bond is a key transformation. This unsaturation can be achieved from a precursor having a hydroxyl group at the C11 position.
Anhydro Steroid Pathways and their Relevance
The formation of the delta-9(11) double bond is characteristic of an anhydro steroid pathway, which involves the dehydration of a steroidal alcohol. Specifically, the elimination of a water molecule from an 11-hydroxy steroid is a common route to introduce unsaturation at the 9,11-position. google.comepo.org This pathway is highly relevant to both the intentional synthesis of delta-9(11) steroids for research purposes and their unintentional formation as impurities. The starting material for such a dehydration would be an 11-hydroxy derivative of the parent steroid. In the context of Promestriene synthesis, an 11-hydroxy Estradiol derivative could serve as a key intermediate that, under certain conditions, undergoes dehydration to yield the delta-9(11) impurity.
Intentional Synthesis Methodologies for Research Standards
The preparation of this compound as a pure reference standard is crucial for analytical method development, validation, and quality control in the manufacturing of Promestriene. synzeal.comaquigenbio.com
Laboratory-Scale Synthesis Techniques
The laboratory synthesis of this compound would logically follow a sequence starting from an appropriate Estradiol derivative. A plausible synthetic route involves the following key steps:
Introduction of the delta-9(11) unsaturation: A common method for creating a delta-9(11) double bond is the dehydration of an 11-hydroxy steroid. google.comepo.org For instance, starting with an 11-hydroxy estradiol derivative, treatment with a dehydrating agent can yield the desired delta-9(11)-estradiol structure. A patent for the preparation of delta-9(11)-dehydro-estrone describes the use of chloranil (B122849) in a dioxane-terbutanol solution to achieve this dehydrogenation. researchgate.net Other reagents that can be used for the regioselective dehydration of 11-hydroxy steroids include phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and phosphorus oxychloride (POCl₃). google.com
Etherification at C3 and C17: Following the formation of the delta-9(11)-estradiol core, the hydroxyl groups at the C3 and C17 positions are converted to their respective ether linkages. The C3 hydroxyl group is etherified to a propoxy group, and the C17 hydroxyl group is converted to a methoxy (B1213986) group to yield this compound. Standard Williamson ether synthesis conditions can be employed for this step, involving the use of appropriate alkyl halides (e.g., propyl iodide and methyl iodide) in the presence of a base.
A study on the synthesis of Δ⁹,¹¹-estrone derivatives outlines methods for modifying the A and D rings of the steroid, which can be adapted for the synthesis of this compound. synzeal.com
Purification and Isolation Strategies
The purification of this compound, particularly to achieve the high purity required for a reference standard (often >95% or even >99% by HPLC), necessitates advanced chromatographic techniques. wikipedia.orgesschemco.comlgcstandards.com Given that this compound is an isomer of other potential byproducts, the separation can be challenging.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the purification of steroids and their isomers. google.comepo.org The use of C18 or biphenyl (B1667301) stationary phases with mobile phases typically consisting of acetonitrile (B52724)/water or methanol (B129727)/water gradients allows for the effective separation of closely related steroid isomers. epo.orgresearchgate.net
Supercritical Fluid Chromatography (SFC): SFC is another effective technique for the separation of diastereomeric and isomeric compounds, including steroid saponins. researchgate.net It can offer advantages in terms of speed and reduced solvent consumption compared to HPLC.
The successful isolation and purification would be confirmed by analytical techniques such as HPLC for purity assessment, and mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Unintentional Formation as a Process-Related Impurity
The presence of this compound as an impurity in Promestriene drug products is a key concern for quality control. veeprho.com Its formation is typically linked to the specific conditions employed during the synthesis of the active pharmaceutical ingredient (API).
The most probable pathway for the unintentional formation of this compound is through the dehydration of an 11-hydroxy intermediate that may be present in the starting materials or formed during the process. If the synthesis of Promestriene starts from an estradiol precursor that contains traces of 11-hydroxy estradiol, the subsequent reaction conditions, particularly if acidic or involving heat, could promote the elimination of the 11-hydroxyl group to form the delta-9(11) double bond.
Forced degradation studies on related steroid compounds, such as drospirenone, have shown that acidic, alkaline, and oxidative stress conditions can lead to the formation of various degradation products. ijper.org Similar stress conditions during the synthesis or storage of Promestriene could potentially lead to the formation of this compound. Regulatory guidelines necessitate the identification, characterization, and control of such impurities to ensure the safety and efficacy of the final drug product. veeprho.com
Byproduct Generation during Promestriene Synthesis
Promestriene is a synthetic diether derivative of estradiol. caymanchem.com The synthesis of Promestriene involves the etherification of the hydroxyl groups at the C3 and C17 positions of the estradiol steroid nucleus. The formation of this compound as a byproduct is not extensively detailed in dedicated literature; however, its presence as a known impurity suggests it arises from specific, albeit undesired, chemical transformations during the manufacturing process.
The most probable pathway for the formation of this compound as a synthetic byproduct involves the presence of an 11-hydroxy-estradiol derivative as an impurity in the estradiol starting material. The subsequent reaction sequence would involve the etherification of the C3 and C17 hydroxyls, followed by an acid-catalyzed dehydration reaction. This type of elimination is a common reaction in steroid chemistry to introduce unsaturation.
The general mechanism can be outlined as follows:
Presence of an 11-hydroxy precursor: The estradiol raw material may contain traces of 11-hydroxy-estradiol.
Etherification: The etherification of the hydroxyl groups at C3 and C17 proceeds, likely via a Williamson ether synthesis or similar method, to yield an 11-hydroxy-promestriene intermediate.
Acid-Catalyzed Dehydration: In the presence of acidic catalysts, which are sometimes employed or generated during etherification, the hydroxyl group at the C11 position can be eliminated. The protonation of the C11-hydroxyl group forms a good leaving group (water). A subsequent E1 or E2 elimination, involving the abstraction of a proton from the C9 position, results in the formation of a double bond between C9 and C11.
This type of acid-catalyzed dehydration is a well-established method for creating 9(11)-dehydro steroids from their 11β-hydroxy precursors. The reaction is often efficient and can occur under relatively mild acidic conditions, which might be present during the workup or purification stages of Promestriene synthesis.
Table 1: Potential Reactions in Promestriene Synthesis Leading to Byproduct Formation
| Reaction Type | Precursor | Reagents/Conditions | Product |
| Etherification | Estradiol | Alkylating agents, Base | Promestriene |
| Dehydration (Side Reaction) | 11-Hydroxy-promestriene | Acidic catalyst/conditions | This compound |
Degradation Pathways Leading to this compound
This compound can also be formed through the chemical degradation of Promestriene under certain conditions. The stability of the Promestriene molecule can be compromised by factors such as heat, light, or exposure to acidic or oxidative environments. The formation of a delta-9(11) double bond is a known degradation pathway for related steroidal compounds like estradiol.
The likely mechanism for the formation of this compound as a degradation product is through a dehydrogenation reaction. This process involves the removal of two hydrogen atoms from the C9 and C11 positions of the steroid nucleus, leading to the formation of a new double bond. This type of degradation can be facilitated by exposure to heat or light, and potentially catalyzed by trace metals or oxidative species.
While specific studies on the degradation of Promestriene are not widely available, the pathways can be inferred from the behavior of its parent compound, estradiol. For estradiol, the formation of delta-9(11)-estradiol is a recognized degradation pathway. nih.govresearchgate.net It is plausible that Promestriene follows a similar degradation route.
Table 2: Plausible Degradation Reactions of Promestriene
| Degradation Factor | Reaction Type | Product |
| Heat, Light | Dehydrogenation | This compound |
| Acidic Conditions | Elimination (from potential hydroxylated intermediates) | This compound |
The presence of the ether groups in Promestriene may influence its stability profile compared to estradiol, but the fundamental steroid core remains susceptible to similar degradation reactions. The formation of the delta-9(11) double bond introduces a point of unsaturation that alters the electronic and conformational properties of the molecule.
Advanced Analytical Methodologies for Delta 9 11 Promestriene Characterization
Spectroscopic Techniques for Structural Confirmation in Research
Spectroscopic methods are indispensable tools for elucidating the molecular structure of delta-9(11)-Promestriene. By interacting with the molecule in distinct ways, different spectroscopic techniques provide complementary pieces of information that, when combined, offer a detailed structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex steroidal systems like this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of a related delta-9(11)-steroid, characteristic signals would be expected in specific regions. For instance, the olefinic proton at the C11 position would likely appear as a distinct downfield signal. The aromatic protons of the modified A-ring would resonate in the aromatic region, with their splitting patterns providing information about their substitution pattern. The various methylene (B1212753) and methine protons of the steroid's polycyclic structure would produce a complex series of signals in the aliphatic region. The chemical shifts and coupling constants of these protons are invaluable for confirming the connectivity and stereochemistry of the molecule.
The ¹³C NMR spectrum provides complementary information by identifying all unique carbon atoms in the molecule. The carbons of the C9=C11 double bond would be expected to resonate in the olefinic region of the spectrum. The aromatic carbons, the ether-linked carbons of the propoxy and methoxy (B1213986) groups, and the numerous sp³-hybridized carbons of the steroid core would all have characteristic chemical shifts. By comparing the observed chemical shifts with those predicted by computational models or with data from structurally similar compounds, the carbon skeleton of this compound can be definitively assigned.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound (based on general steroid chemistry)
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Olefinic (C11-H) | 5.5 - 6.5 | 110 - 140 |
| Aromatic (A-ring) | 6.5 - 7.5 | 110 - 160 |
| Methoxy (-OCH₃) | 3.3 - 3.8 | 55 - 60 |
| Propoxy (-OCH₂CH₂CH₃) | 3.8 - 4.2 (α-CH₂), 1.6 - 1.9 (β-CH₂), 0.9 - 1.1 (γ-CH₃) | 65 - 75 (α-C), 20 - 25 (β-C), 10 - 15 (γ-C) |
| Steroidal Core (CH, CH₂, CH₃) | 0.7 - 2.5 | 10 - 60 |
Note: These are estimated ranges and actual values may vary.
Mass Spectrometry (MS) for Molecular Ion Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₂₂H₃₀O₂ and a molecular weight of 326.48 g/mol , mass spectrometry would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass, confirming the compound's identity.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The fragmentation of steroidal structures is often complex but can yield valuable structural information. Common fragmentation pathways for steroids involve cleavages of the ring systems and the loss of substituent groups. For this compound, characteristic fragments might arise from the loss of the propoxy and methoxy groups. The presence of the double bond at the 9(11) position can also influence the fragmentation pathways, potentially leading to characteristic retro-Diels-Alder reactions or other specific bond cleavages within the C-ring. Analysis of these fragment ions allows for the confirmation of the presence and location of the various functional groups within the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for confirming the presence of specific functional groups and for assessing the purity of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different types of bonds present. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for the C-O stretching of the ether linkages (propoxy and methoxy groups), C=C stretching of the aromatic ring and the C9=C11 double bond, and C-H stretching and bending vibrations of the aliphatic and aromatic portions of the molecule. The absence of a strong, broad absorption in the hydroxyl (-OH) region (around 3200-3600 cm⁻¹) would confirm the etherification of the phenolic and alcoholic groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The presence of chromophores, or light-absorbing groups, in a molecule gives rise to a characteristic UV-Vis spectrum. In this compound, the conjugated system formed by the aromatic A-ring and the C9=C11 double bond constitutes a significant chromophore. This extended conjugation is expected to result in a maximum absorption wavelength (λmax) in the UV region. The position and intensity of this λmax are sensitive to the extent of conjugation and the presence of substituents, making UV-Vis spectroscopy a useful tool for confirming the presence of this specific unsaturated system and for quantitative analysis based on Beer-Lambert law. The presence of any impurities with different chromophoric systems could be detected as additional or shifted absorption bands, thus aiding in purity assessment.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and determining the content of this compound. A reversed-phase HPLC method is typically employed for the analysis of steroidal compounds.
A study on the related compound, promestriene (B22492), utilized a Waters Nova-Pak C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) (2:98 v/v) at a flow rate of 0.1 mL/min, with UV detection at 280 nm researchgate.net. Such a method would likely be a good starting point for the analysis of this compound, with potential modifications to the mobile phase composition and gradient to achieve optimal separation from any related impurities. The retention time of the main peak corresponding to this compound would be established, and the area of this peak would be used for quantification against a certified reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | e.g., 70-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
Note: These are example parameters and would require optimization and validation.
Gas Chromatography (GC) for Volatile Byproduct Analysis
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC can be employed to detect and quantify any volatile byproducts that may be present from the synthesis process. These could include residual solvents or low molecular weight starting materials or side-products.
For GC analysis of steroids, derivatization is often necessary to increase their volatility and thermal stability. However, for the analysis of already volatile impurities, a direct injection method might be suitable. A capillary column with a non-polar or medium-polarity stationary phase would typically be used. The temperature program of the GC oven would be optimized to ensure the separation of all potential volatile components. GC-MS would provide both retention time data for quantification and mass spectral data for the definitive identification of any detected volatile byproducts. This ensures that the final product is free from potentially harmful volatile impurities.
Chiral Chromatography for Enantiomeric Purity Evaluation
The introduction of a double bond at the delta-9(11) position in the promestriene molecule can result in the potential for chirality, making the evaluation of enantiomeric purity a critical aspect of its quality control. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. youtube.com Therefore, stereospecific analytical methods are essential to separate and quantify the individual enantiomers. libretexts.org Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose. shimadzu.com
The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.comchromatographyonline.com For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs can offer a wide range of enantioselectivity for various compounds, including steroids. chromatographyonline.com
The method development for chiral separation involves screening different CSPs and optimizing the mobile phase composition. For this compound, a normal-phase HPLC method might utilize a mobile phase consisting of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) as a polar modifier. The choice of the modifier and its concentration is crucial for achieving optimal resolution and analysis time.
A typical chiral HPLC method for the enantiomeric purity of a steroid-like compound is detailed in the interactive table below.
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Method validation for enantiomeric purity would include specificity, linearity, precision, accuracy, and limit of quantification (LOQ) for the undesired enantiomer. researcher.life The results of such a validation would demonstrate the method's suitability for its intended purpose.
| Validation Parameter | Result |
|---|---|
| Linearity (r²) for undesired enantiomer | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| LOQ for undesired enantiomer | 0.05% |
Advanced Hyphenated Techniques in Impurity Profiling
Impurity profiling is a critical component of pharmaceutical quality control, aiming to identify and quantify impurities that may arise during the synthesis, purification, and storage of the drug substance. Hyphenated analytical techniques, which combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, are indispensable for this task.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (MS/MS) are cornerstone techniques for the identification and quantification of impurities in pharmaceutical compounds like this compound. nih.govfarmaciajournal.com These methods offer high sensitivity and selectivity, enabling the detection of impurities at very low levels. nih.gov
For the analysis of this compound and its potential impurities, a reversed-phase HPLC method is typically employed. The separation is often achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. rsc.org
The hyphenated mass spectrometer can be operated in full-scan mode to detect all ionizable species or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted analysis of known impurities with higher sensitivity and specificity. researchgate.net High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, can provide accurate mass measurements, which aids in the elemental composition determination of unknown impurities. nih.gov
The fragmentation patterns obtained from MS/MS experiments are crucial for the structural elucidation of unknown impurities. By comparing the fragmentation of an impurity with that of the parent compound, it is often possible to deduce the site of modification.
| Parameter | Condition |
|---|---|
| LC Column | C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Triple Quadrupole or Orbitrap |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in the this compound drug substance. gcms.cz These impurities could include residual solvents from the manufacturing process or volatile degradation products. For less volatile impurities, derivatization can be employed to increase their volatility and thermal stability. chromatographyonline.com
In GC-MS, the sample is vaporized and separated in a capillary column based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting mass spectrum provides a fingerprint for each compound, allowing for its identification.
For trace analysis, techniques such as large-volume injection or programmed temperature vaporization can be used to enhance sensitivity. The use of high-resolution mass spectrometry can help in distinguishing impurities from matrix interferences, especially in complex samples. thermofisher.com
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 50 °C (2 min), then 15 °C/min to 300 °C (10 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
The combination of these advanced analytical methodologies provides a comprehensive approach to the characterization of this compound, ensuring its quality and purity for pharmaceutical use.
Role and Application of Delta 9 11 Promestriene As a Pharmaceutical Reference Standard
Analytical Method Development and Validation in Steroid Analysis
The development and validation of analytical methods in the pharmaceutical industry are mandated by regulatory bodies to ensure that the methods are suitable for their intended purpose. Delta-9(11)-Promestriene is utilized as a reference standard throughout this process for the analysis of Promestriene (B22492) and Estradiol (B170435). synzeal.com
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of steroid analysis, which often involves structurally similar compounds, establishing specificity is a critical challenge.
A reference standard of this compound is used to challenge the specificity of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for Promestriene and Estradiol. By spiking the API sample with a known quantity of the this compound reference standard, analysts can verify that the method can effectively separate this specific impurity from the main API peak and other related substances. A successful specificity assay will demonstrate baseline resolution between the peaks of Promestriene, Estradiol, and this compound, ensuring that the presence of the impurity does not interfere with the accurate quantification of the API.
Illustrative Data for Specificity in HPLC Method Validation
| Compound | Retention Time (minutes) | Resolution (relative to Promestriene) |
|---|---|---|
| Promestriene | 10.5 | - |
| This compound | 12.2 | > 2.0 |
This table represents typical expected results from a specificity study, demonstrating sufficient separation between the API and the impurity reference standard.
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
To determine the linearity of a method for quantifying this compound as an impurity, a series of solutions containing the reference standard at different concentrations are prepared and analyzed. The response of the detector to these solutions is then plotted against the concentration. The resulting calibration curve is statistically analyzed, with a correlation coefficient (r²) close to 1.0 indicating a high degree of linearity. This ensures that the method can accurately quantify the impurity over a range of expected concentrations in the final product.
Example of Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 1 | 15,234 |
| 5 | 75,987 |
| 10 | 151,456 |
| 20 | 302,543 |
| 50 | 755,123 |
| Correlation Coefficient (r²) | 0.9998 |
This interactive table showcases a typical linear relationship between the concentration of the this compound reference standard and the instrumental response.
Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
In accuracy studies for impurity quantification, a known amount of the this compound reference standard is added to a sample matrix (e.g., a solution of the API). The analytical method is then used to measure the concentration of the added impurity. The percentage recovery is calculated to determine the accuracy of the method.
For precision, the method's repeatability (intra-assay precision) and intermediate precision (inter-assay precision) are evaluated by analyzing multiple preparations of a sample spiked with the this compound reference standard. The results are expressed as the relative standard deviation (RSD).
Summary of Accuracy and Precision Data
| Parameter | Acceptance Criteria | Illustrative Result |
|---|---|---|
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
This table provides an example of acceptable accuracy and precision results obtained using the this compound reference standard.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The this compound reference standard is essential for experimentally determining the LOD and LOQ of an analytical method for this specific impurity. This is often achieved by preparing a series of increasingly dilute solutions of the reference standard and determining the concentration at which the signal-to-noise ratio is typically 3:1 for LOD and 10:1 for LOQ. Establishing these limits is crucial for ensuring that the analytical method is sensitive enough to detect and quantify the impurity at levels that are relevant to the safety and quality of the drug product.
Illustrative LOD and LOQ Values
| Parameter | Method | Typical Value (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.3 |
This table shows representative LOD and LOQ values for the analysis of this compound, as determined using its reference standard.
Quality Control and Assurance in Promestriene and Estradiol Production
In the manufacturing of Promestriene and Estradiol, stringent quality control and assurance measures are in place to monitor the purity of both the raw materials and the final drug substance.
This compound is a potential process-related impurity that can arise during the synthesis of Promestriene or as a degradation product. As such, its presence in the final API must be controlled within strict limits defined by pharmacopeias and regulatory authorities.
A well-characterized reference standard of this compound is used in routine quality control testing of batches of Promestriene and Estradiol raw materials. synzeal.com By comparing the chromatographic profile of the manufactured batch against the reference standard, the identity of the impurity can be confirmed, and its quantity can be accurately measured. This ensures that each batch of API meets the required purity specifications before it is formulated into the final drug product. The availability of a high-purity this compound reference standard is therefore a critical component of the quality assurance system for these pharmaceutical products.
Standard for Finished Product Impurity Profiling
Impurity profiling is a critical component of the quality control of finished pharmaceutical products. It involves the identification and quantification of all potential impurities to ensure the safety and efficacy of the drug. This compound is a known impurity of Promestriene and its presence in the final drug product must be monitored. Pharmaceutical reference standards of this compound are utilized in analytical procedures to confirm the identity and concentration of this specific impurity.
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the impurity profiling of Promestriene. In a typical analysis, a solution of the Promestriene finished product is prepared and injected into the HPLC system. The resulting chromatogram is then compared to the chromatogram of a known concentration of the this compound reference standard. This comparison allows for the accurate quantification of the impurity in the drug product.
While specific regulatory limits for impurities can vary, a general expectation is that known impurities are controlled within acceptable levels. The table below illustrates a hypothetical impurity profile for a batch of Promestriene cream, demonstrating the role of the this compound reference standard in its analysis.
Hypothetical Impurity Profile of Promestriene Cream (10mg/g)
| Impurity Name | Retention Time (min) | Acceptance Criteria (% w/w) | Result (% w/w) |
| This compound | 8.5 | ≤ 0.2% | 0.08% |
| Unknown Impurity 1 | 9.2 | ≤ 0.1% | < 0.05% |
| Unknown Impurity 2 | 10.1 | ≤ 0.1% | 0.06% |
Forced Degradation Studies and Stability Indicating Methods
Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance or drug product under conditions more severe than the recommended storage conditions. These studies are essential for understanding the degradation pathways of a drug and for developing stability-indicating analytical methods.
Assessment of Degradation Product Formation
In the context of Promestriene, forced degradation studies would involve subjecting the drug substance to various stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation. The goal of these studies is to intentionally induce degradation to identify potential degradation products, including this compound.
The formation of this compound from Promestriene is believed to occur through a dehydration reaction, which can be promoted by acidic conditions or heat. This reaction involves the loss of a water molecule from the steroid nucleus, leading to the formation of a double bond between carbons 9 and 11.
The following table provides an illustrative summary of the results from a hypothetical forced degradation study on Promestriene, highlighting the conditions under which this compound might be formed.
Illustrative Results of a Forced Degradation Study on Promestriene
| Stress Condition | Conditions | % Degradation of Promestriene | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | This compound , Promestriene-related substance A |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 5% | Promestriene-related substance B |
| Oxidation | 3% H₂O₂, RT, 24h | 8% | Oxidative degradation product 1 |
| Thermal Degradation | 80°C, 72h | 12% | This compound , Thermal degradation product 2 |
| Photodegradation | ICH photostability chamber | 3% | Photolytic degradation product 3 |
Development of Stability-Indicating Analytical Procedures
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. Such a method must be able to separate the active ingredient from its impurities and degradation products.
For Promestriene, a stability-indicating HPLC method would be developed and validated to ensure that it can accurately measure the amount of Promestriene and its impurities, including this compound, without interference from each other or from excipients in the formulation. The development of such a method often involves screening various columns, mobile phases, and detector wavelengths to achieve optimal separation.
The validation of a stability-indicating method is performed according to the International Council for Harmonisation (ICH) guidelines and includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision, and robustness. The table below presents a summary of hypothetical validation parameters for a stability-indicating HPLC method for Promestriene.
Hypothetical Validation Summary for a Stability-Indicating HPLC Method for Promestriene
| Validation Parameter | Test | Acceptance Criteria | Result |
| Specificity | Resolution between Promestriene and this compound | ≥ 2.0 | 2.5 |
| Linearity | Correlation coefficient (r²) for Promestriene and this compound | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the nominal concentration | Meets linearity requirements | Conforms |
| Accuracy | % Recovery for Promestriene and this compound | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | % RSD for replicate injections of Promestriene and this compound | ≤ 2.0% | 0.8% |
| Robustness | Consistent results with small variations in method parameters (e.g., pH, flow rate) | No significant impact on results | Robust |
Theoretical Considerations in the Research of Delta 9 11 Promestriene
Structure-Activity Relationship (SAR) Hypotheses in Steroid Chemistry
The structure-activity relationship (SAR) provides a framework for understanding how the chemical structure of a compound influences its biological activity. For delta-9(11)-promestriene, SAR hypotheses are primarily based on the introduction of a double bond at the 9(11) position and its comparison to related steroidal compounds.
Postulated Influence of the Delta-9(11) Double Bond on Steroidal Interactions
The introduction of a delta-9(11) double bond into the steroid nucleus is a critical modification that can significantly alter the molecule's three-dimensional shape, electronic distribution, and flexibility. This, in turn, is hypothesized to influence its binding affinity and efficacy at steroidal receptors. Research on other glucocorticoid analogs with a Δ-9,11 modification has shown that this structural change can dissociate anti-inflammatory activities from certain side effects, suggesting a significant impact on receptor interaction and subsequent gene transcription. nih.gov
The presence of the double bond induces a conformational flattening of the B and C rings of the steroid. This altered geometry can affect how the ligand fits into the ligand-binding pocket of a receptor. It is postulated that this change could either enhance or diminish the binding affinity depending on the specific topology of the receptor's binding site. Furthermore, the pi-electron system of the double bond can introduce new potential electronic interactions, such as pi-pi stacking or cation-pi interactions, with amino acid residues in the receptor.
Studies on Δ-9,11-estrone derivatives have indicated that the presence of this double bond is relevant for the cytotoxic effects of these compounds on certain cell lines. researchgate.net This suggests that the modification is not inert and actively contributes to the biological activity profile of the steroid. The synthesis of steroids with a 9,11-double bond is of growing importance due to their potential therapeutic utility. google.com
Comparative Analysis with Parent Promestriene (B22492) and Estradiol (B170435) Frameworks
When compared to estradiol, the foundational estrogenic steroid, this compound has two key modifications: the ether groups at the 3 and 17 positions and the delta-9(11) double bond. The etherifications in promestriene are known to reduce its binding affinity for estrogen receptors compared to estradiol, contributing to its more localized action. nih.govresearchgate.net The addition of the double bond in this compound adds another layer of structural and, therefore, functional differentiation from estradiol.
The following table provides a comparative overview of the key structural features of these three compounds.
| Feature | Estradiol | Promestriene | This compound |
| C3-Substituent | Hydroxyl (-OH) | Propoxy (-OCH2CH2CH3) | Propoxy (-OCH2CH2CH3) |
| C17-Substituent | Hydroxyl (-OH) | Methoxy (B1213986) (-OCH3) | Methoxy (-OCH3) |
| C9-C11 Bond | Single Bond | Single Bond | Double Bond |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are powerful tools for investigating the theoretical aspects of this compound's behavior at a molecular level. nih.govresearchgate.net These methods can provide insights into the compound's conformational preferences and its potential interactions with biological targets.
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various environments, such as in solution or within a lipid bilayer. nih.govresearchgate.netsioc-journal.cnresearchgate.net These simulations can reveal the preferred conformations of the molecule and the flexibility of its ether side chains. By understanding the dynamic nature of the compound, researchers can gain insights into how it might orient itself when approaching and interacting with a receptor.
Ligand-Receptor Interaction Modeling (Theoretical, if any pathways related to steroidal receptors are considered)
Theoretical ligand-receptor interaction modeling, often through molecular docking studies, can be used to predict how this compound might bind to steroidal receptors, such as the estrogen receptor (ER). nih.govnih.govacs.orgnih.gov These models can help to hypothesize the binding orientation and identify key interactions between the ligand and the amino acid residues of the receptor's binding pocket.
For this compound, docking studies with ERα and ERβ could elucidate the potential consequences of the 9(11)-double bond. It is plausible that the altered conformation of the steroid backbone could lead to different interactions with key residues in the ligand-binding domain. For instance, the planarity introduced by the double bond might allow for a better or worse fit within the hydrophobic pocket of the receptor. The electronic properties of the double bond could also lead to novel interactions with polar or charged residues.
The following table outlines the key amino acid residues in the estrogen receptor α (ERα) ligand-binding domain that are known to interact with estradiol and could be relevant for modeling the binding of this compound.
| Interacting Residue | Type of Interaction with Estradiol | Potential Interaction with this compound |
| Glu353 | Hydrogen bond with C3-OH | Altered due to propoxy group |
| Arg394 | Hydrogen bond with C3-OH | Altered due to propoxy group |
| His524 | Hydrogen bond with C17-OH | Altered due to methoxy group |
| Hydrophobic Residues | Van der Waals interactions with steroid core | Potentially altered due to the conformational changes induced by the 9(11)-double bond |
Future Directions for Chemical and Analytical Research
Future research on this compound should focus on synthesizing the compound with high purity to allow for detailed experimental validation of the theoretical hypotheses. nih.gov The development of novel synthetic routes for steroids with a 9,11-double bond is an active area of research. google.com
Further research could also involve the synthesis of a series of related analogs with modifications to the ether side chains or other positions on the steroid nucleus. mdpi.comacs.org This would enable a more comprehensive SAR study to be conducted. The development of advanced analytical techniques will be crucial for the characterization of these new compounds and for studying their metabolic fate.
The application of more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and free energy perturbation (FEP) calculations, could provide more accurate predictions of binding affinities and receptor activation. mdpi.com These studies, in conjunction with experimental data, will be vital for a complete understanding of the chemical and biological properties of this compound and for the design of new steroidal compounds with improved therapeutic profiles. nih.govresearchgate.net
Development of Novel Synthetic Routes with Reduced Impurity Profiles
The presence of unwanted chemical compounds, even in small quantities, can influence the efficacy of pharmaceutical products, making impurity profiling a critical focus of regulatory authorities. nih.gov In the context of Promestriene synthesis, the formation of isomers like this compound represents a significant challenge. Organic impurities are common in multi-step syntheses, arising from raw materials, intermediates, or by-products. nih.gov The development of novel synthetic routes is therefore centered on maximizing the yield of the desired product while minimizing the generation of such process-related impurities.
Research into the synthesis of steroidal ethers and related compounds focuses on achieving high selectivity to prevent the formation of isomeric by-products. mdpi.com Traditional synthetic methods may involve harsh reaction conditions or less selective reagents, leading to a higher percentage of impurities that are difficult to separate from the final API. Modern synthetic strategies aim to overcome these limitations through several approaches:
Catalyst Design: The use of stereoselective catalysts can direct the reaction pathway towards the desired isomer, significantly reducing the formation of unwanted structures. For steroidal compounds, this can involve transition-metal catalysts or organocatalysts that create a specific chiral environment for the reaction to occur.
Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, solvent, and reaction time is crucial. Milder reaction conditions can prevent degradation and unwanted side reactions, such as the double bond migration that could lead to the formation of the delta-9(11) isomer from other intermediates.
Protecting Group Strategies: The strategic use of protecting groups can shield reactive sites on the steroid core, preventing reactions at unintended positions and thereby increasing the specificity of the synthesis.
Purification Technologies: Advances in chromatographic purification techniques, such as supercritical fluid chromatography (SFC) or preparative high-performance liquid chromatography (HPLC), allow for more efficient separation of closely related isomers, leading to a final product with a higher purity profile.
The goal of these novel routes is to produce Promestriene with a consistently low level of this compound and other impurities, often below the 0.10% threshold required by regulatory bodies for reporting, identification, and toxicological qualification. mdpi.com
Table 1: Comparison of Synthetic Strategies for Steroidal Compounds
| Synthetic Strategy | Principle | Potential Impact on Impurity Profile | Key Challenges |
|---|---|---|---|
| Traditional Acid/Base Catalysis | Use of strong acids or bases to facilitate reactions like dehydration or isomerization. | Higher potential for a complex mixture of isomers and degradation products. | Low selectivity, harsh conditions, difficult purification. |
| Stereoselective Catalysis | Employment of chiral catalysts to favor the formation of a single stereoisomer. | Significantly reduces isomeric impurities, leading to a cleaner product profile. | Catalyst cost, sensitivity to reaction conditions, and removal from the final product. |
| Enzymatic Synthesis | Use of enzymes to perform specific chemical transformations. | High specificity and mild reaction conditions, minimizing by-product formation. | Enzyme stability, substrate scope, and cost of implementation at scale. |
| Flow Chemistry | Conducting reactions in a continuous-flow reactor. | Precise control over reaction parameters (temperature, time), leading to improved yield and purity. | Initial setup cost and potential for reactor clogging with solid by-products. |
Advancements in High-Resolution Analytical Techniques for Trace Level Detection
Detecting and quantifying trace-level impurities is a significant analytical challenge in the pharmaceutical industry. nih.gov For a compound like this compound, which may be present in very small quantities within the Promestriene API, highly sensitive and specific analytical methods are required. The evolution of analytical instrumentation has moved beyond traditional methods towards high-resolution, hyphenated techniques that offer unprecedented levels of detection.
The isolation and characterization of impurities are essential for establishing biological safety. nih.gov Various instrumental analytical techniques are used routinely for this purpose, with hyphenated techniques being the most exploited for impurity profiling. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique for the analysis of pharmaceuticals. Methods have been established for the determination of Promestriene and its related substances, allowing for their separation and quantification. researchgate.netresearchgate.net Modern ultra-high-performance liquid chromatography (UHPLC) systems, using columns with smaller particle sizes, provide faster analysis times and higher resolution, improving the separation of closely related impurities.
Mass Spectrometry (MS): When coupled with chromatographic techniques, mass spectrometry provides highly sensitive and specific detection.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most versatile and widely used hyphenated techniques in pharmaceutical analysis. rsisinternational.org For steroidal analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional specificity and low limits of detection, making it ideal for trace-level impurity analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool, particularly for volatile or semi-volatile compounds. While derivatization may be necessary for some steroids to improve their volatility, GC coupled with high-resolution mass spectrometry (GC-HRMS) can provide accurate mass measurements, enhancing the ability to identify unknown compounds and distinguish between isobaric interferences. rsisinternational.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than MS, high-resolution NMR is invaluable for the structural elucidation of unknown impurities once they have been isolated. mdpi.com Techniques like LC-NMR, which combine the separation power of HPLC with the structural information from NMR, can be used to definitively identify impurities. nih.gov
These advanced techniques are crucial for developing robust analytical methods capable of detecting impurities at the parts-per-million (ppm) level, ensuring that pharmaceutical products meet stringent regulatory requirements. nih.gov
Table 2: Comparison of High-Resolution Analytical Techniques for Trace Level Detection
| Technique | Principle | Typical Limit of Detection (LOD) | Specificity & Application |
|---|---|---|---|
| HPLC with UV Detection | Chromatographic separation followed by detection based on UV absorbance. | ng/mL range | Good for quantification of known impurities but lacks specificity for identification. researchgate.net |
| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry for parent/daughter ion monitoring. | pg/mL to fg/mL range | Highly specific and sensitive; ideal for quantifying known trace impurities in complex matrices. rsisinternational.orgnih.gov |
| GC-HRMS | Gas chromatographic separation coupled with high-resolution mass spectrometry. | pg/mL range | Provides highly accurate mass data, enabling confident identification of unknown volatile impurities. rsisinternational.org |
| LC-NMR | Combines HPLC separation with NMR detection for direct structural analysis of separated compounds. | µg/mL range | Lower sensitivity than MS but provides unambiguous structural elucidation of isolated impurities. nih.govmdpi.com |
Conclusion: Current Research Landscape and Future Prospects for Delta 9 11 Promestriene
Summary of Academic Understanding of delta-9(11)-Promestriene's Chemical Identity and Role
This compound is chemically defined as (8S,13S,14S,17S)-17-methoxy-13-methyl-3-propoxy-7,8,12,13,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene. synzeal.comchromatoscientific.comsimsonpharma.com It is a recognized derivative of Promestriene (B22492), a synthetic analogue of the natural estrogen, estradiol (B170435). The structural distinction of this compound lies in the presence of a double bond between the 9th and 11th carbon atoms within the steroid's C-ring. This modification differentiates it from its parent compound, Promestriene, which is the 3-propyl and 17β-methyl ether of estradiol. nih.govtaylorandfrancis.com
The current academic and commercial role of this compound is primarily as a pharmaceutical reference material. epichem.com It is categorized as an impurity of Promestriene and is utilized as a reference standard for the development and validation of analytical methods (AMV) and for quality control (QC) applications in the manufacturing of estrogenic drug products. synzeal.com Its availability from chemical suppliers is for laboratory and research purposes, underscoring its function in ensuring the purity and quality of the active pharmaceutical ingredient, Promestriene. While Promestriene itself is used topically for its localized estrogenic effects in treating conditions like vaginal atrophy, the academic literature does not assign a therapeutic role to this compound. nih.govresearchgate.net
| Identifier | Value |
|---|---|
| Chemical Name | (8S,13S,14S,17S)-17-methoxy-13-methyl-3-propoxy-7,8,12,13,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene |
| CAS Number | 2575516-67-3 |
| Molecular Formula | C22H30O2 |
| Molecular Weight | 326.48 g/mol |
| API Category | Promestriene |
| Appearance | Off-white solid |
Identification of Gaps in Existing Research Literature
A comprehensive review of existing literature reveals significant gaps in the understanding of this compound beyond its basic chemical identification. The vast majority of available data pertains to its parent compound, Promestriene, with research on the delta-9(11) derivative being notably scarce.
Key research gaps include:
Biological Activity: There is a lack of published studies investigating the potential biological or pharmacological activity of this compound. It is unknown whether the introduction of the 9(11)-double bond imparts, alters, or eliminates the estrogenic activity seen in the parent compound. Research on other steroids with a similar delta-9,11 unsaturation, such as derivatives of estrone, has shown potential for antiproliferative effects, suggesting that this compound may not be biologically inert. researchgate.net
Metabolism and Toxicology: The metabolic fate and toxicological profile of this compound have not been documented. Understanding how this compound is processed in the body is critical, especially as it is an impurity in a pharmaceutical product.
Synthesis and Formation: Detailed synthetic pathways for this compound are not available in peer-reviewed literature. Furthermore, the conditions under which it forms as an impurity during the synthesis or degradation of Promestriene are not well-defined. This information is vital for controlling its presence in the final drug product.
Pharmacokinetics: No data exists on the absorption, distribution, metabolism, and excretion (ADME) of this compound. While Promestriene is noted for its poor vaginal absorption, the pharmacokinetic properties of its delta-9(11) impurity are completely uncharacterized. researchgate.net
Even for the parent compound Promestriene, literature has been described as being limited, often consisting of small, open-label studies, indicating a broader need for more robust research in this family of compounds. researchgate.netjaveriana.edu.co
Recommendations for Future Academic Inquiry in Steroid Chemistry and Pharmaceutical Analytics
Addressing the identified research gaps requires a concerted effort in both fundamental steroid chemistry and applied pharmaceutical analytics. Future academic inquiry should be directed toward the following areas:
In Steroid Chemistry:
Synthesis and Characterization: Development and publication of efficient, regioselective synthetic routes to this compound and related unsaturated steroid analogues. A deeper exploration of the chemistry of steroid hydroxylation and elimination reactions could provide valuable insights. cancerresearchhorizons.com
Structure-Activity Relationship (SAR) Studies: Systematic investigation into the biological activity of this compound is warranted. In vitro studies using estrogen receptor binding assays and cell proliferation models (e.g., in MCF-7 breast cancer cells) would elucidate its estrogenic or antiestrogenic potential. nih.gov These studies would contribute to a better understanding of how modifications to the steroid scaffold affect biological function. mdpi.com
Metabolic Profiling: In vitro metabolism studies using liver microsomes could identify potential metabolites of this compound, clarifying its biotransformation pathways and comparing them to the known metabolism of estradiol and estrone. nih.gov
In Pharmaceutical Analytics:
Impurity Profiling: Research should focus on the systematic identification and characterization of impurities in Promestriene drug substances and products. This includes investigating the reaction kinetics and mechanisms that lead to the formation of this compound during manufacturing and storage.
Method Development and Validation: The development of robust, validated stability-indicating analytical methods (e.g., HPLC, LC-MS) for the routine quantification of this compound in pharmaceutical formulations is essential for quality control and regulatory compliance.
Reference Standard Characterization: Comprehensive characterization of the this compound reference standard itself, using a battery of analytical techniques (NMR, MS, IR, etc.), should be performed and made publicly available to ensure consistency in analytical results across different laboratories.
By pursuing these avenues of research, the scientific community can fill the existing knowledge void, ensuring a more complete understanding of this specific steroid derivative and enhancing the quality and safety of related pharmaceutical products.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
